molecular formula C11H14N2O4 B5237827 N-(1-methoxypropan-2-yl)-4-nitrobenzamide

N-(1-methoxypropan-2-yl)-4-nitrobenzamide

Cat. No.: B5237827
M. Wt: 238.24 g/mol
InChI Key: FTXSTHBPUMZTAC-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-4-nitrobenzamide is an amide derivative featuring a 4-nitrobenzoyl group linked to a 1-methoxypropan-2-ylamine moiety. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol . The compound is synthesized via amide coupling between 4-nitrobenzoyl chloride and 1-methoxypropan-2-amine, though the exact synthetic protocol (e.g., solvent-based vs.

The nitro group is a critical pharmacophore, known to enhance bioactivity in antimicrobial, antitumor, and neurotropic agents . The methoxypropan-2-yl substituent may influence solubility and metabolic stability, though further experimental data is needed to confirm these effects.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-8(7-17-2)12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXSTHBPUMZTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxypropan-2-yl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of N-(1-methoxypropan-2-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 4-nitrobenzamide core but differ in substituents, leading to variations in properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
N-(1-methoxypropan-2-yl)-4-nitrobenzamide C₁₁H₁₄N₂O₄ 238.24 Methoxypropan-2-yl Potential solubility modulation via methoxy group; nitro group for bioactivity .
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 2,2-Diphenylethyl Hybrid molecule synthesized via solvent-free ball milling; exhibits characteristic fragmentation (m/z 347 → 269 via benzyl elimination) .
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 3-Chlorophenethyl Demonstrates antitumor and neurotropic activity; fragments into m/z 150 (nitrophenylacyl) and m/z 139 (chlorophenethyl) ions .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 351.15 Bromo, methoxy, nitrophenyl Structural analog used in crystallographic comparisons; bromo substituent enhances electronic effects .
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives Varies ~350–400 Sulfamoyl, chloro, nitro Optimized ADME properties (e.g., polar surface area, solubility) for drug-like behavior .
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and bromo groups increase electrophilicity, enhancing interactions with biological targets . Bulky Substituents: The 2,2-diphenylethyl group in N-(2,2-diphenylethyl)-4-nitrobenzamide likely increases steric hindrance, affecting binding affinity .

Mass Spectrometry Fragmentation Patterns

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide : Fragments via amide bond cleavage (m/z 347 → 269) and β-scission (m/z 166) .
  • N-(3-chlorophenethyl)-4-nitrobenzamide : Generates ions at m/z 150 (nitrophenylacyl) and m/z 139 (chlorophenethyl) through NH-C(O) and N-C bond cleavage .

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